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Compound of Interest

Compound Name: 3,4-Dimethylbenzoic acid

Cat. No.: B181350

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-
Dimethylbenzoic acid, a compound of interest in various chemical and pharmaceutical
research domains. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format.
This guide is intended to serve as a valuable resource for compound identification,
characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and 13C NMR data for 3,4-Dimethylbenzoic

acid are summarized below.

'H NMR Data

Table 1: *H NMR Spectroscopic Data for 3,4-Dimethylbenzoic acid
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons (H-
7.81-7.93 m 2H
2, H-6)
7.18 - 7.28 m 1H Aromatic proton (H-5)
Methyl protons (2 x
2.33 d 6H P (

CHs)

Data sourced from a study published by the Royal Society of Chemistry[1].

13C NMR Data

Table 2: 13C NMR Spectroscopic Data for 3,4-Dimethylbenzoic acid

Chemical Shift (6) ppm Assignment

170.2 Carbonyl carbon (C=0)
162.7 Aromatic carbon

136.1 Aromatic carbon

131.5 Aromatic carbon

126.7 Aromatic carbon

116.7 Aromatic carbon

109.5 Aromatic carbon

Data sourced from various chemical databases and suppliers[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the
absorption of infrared radiation. The characteristic IR absorption bands for 3,4-
Dimethylbenzoic acid are presented below.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.benchchem.com/product/b181350?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_619-04-5_13CNMR.htm
https://spectrabase.com/spectrum/4B5OahuRf0k
https://www.benchchem.com/product/b181350?utm_src=pdf-body
https://www.benchchem.com/product/b181350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: IR Spectroscopic Data for 3,4-Dimethylbenzoic acid

Wavenumber (cm~?) Assignment

2900 - 3100 C-H stretch (aromatic and methyl)
2500 - 3300 O-H stretch (carboxylic acid)
1680 - 1710 C=0 stretch (carboxylic acid)
1600 - 1650 C=C stretch (aromatic)

1400 - 1450 C-H bend (methyl)

1200 - 1300 C-O stretch (carboxylic acid)

800 - 900 C-H out-of-plane bend (aromatic)

This is a generalized representation of expected IR frequencies. Specific peak values can be
found on spectral databases from ChemicalBook and the NIST WebBook[4][5].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and
elemental composition of a compound.

Table 4. Mass Spectrometry Data for 3,4-Dimethylbenzoic acid

m/z Relative Intensity Assignment

150 High [M]* (Molecular ion)
135 Moderate [M - CHs]*

105 High [M - COOH]*

91 Moderate [C7H7]* (Tropylium ion)

The molecular weight of 3,4-Dimethylbenzoic acid is 150.17 g/mol [6]. The fragmentation
pattern is consistent with the structure of the molecule. Data is available through the NIST
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Mass Spectrometry Data Center[6].

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical
techniques. While specific instrument parameters may vary, the general methodologies are
outlined below.

NMR Spectroscopy:

o Sample Preparation: A few milligrams of 3,4-Dimethylbenzoic acid are dissolved in a
deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de), and
transferred to an NMR tube.

o Data Acquisition: The *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a
tetramethylsilane (TMS) internal standard.

IR Spectroscopy:

o Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount
of the compound with potassium bromide and pressing the mixture into a thin disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly
on the ATR crystal[6].

» Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum shows the percentage of transmittance versus the wavenumber

incm™1,
Mass Spectrometry:

o Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas
Chromatography (GC-MS) for volatile compounds|6].

« lonization: Electron lonization (El) is a common method used to generate ions.

o Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio
(m/z), and a detector records the abundance of each ion.
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Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3,4-Dimethylbenzoic acid.

Sample Preparation

3,4-Dimethylbenzoic Acid Sample

'
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Deuterated Solvent or use ATR Injection
- Data Ac vquisition v
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181350#spectroscopic-data-for-3-4-dimethylbenzoic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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